molecular formula C12H20N4O2 B8785739 tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate

tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate

Cat. No.: B8785739
M. Wt: 252.31 g/mol
InChI Key: OCCVAEOFLIFBIL-UHFFFAOYSA-N
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Description

tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate is a heterocyclic compound that features a tetrahydroimidazo[1,5-A]pyrazine core structure with a tert-butoxycarbonyl (Boc) protected aminomethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate typically involves the following steps:

    Formation of the tetrahydroimidazo[1,5-A]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and diketones.

    Introduction of the Boc-protected aminomethyl group: This step involves the reaction of the tetrahydroimidazo[1,5-A]pyrazine core with Boc-protected aminomethyl reagents under suitable conditions, often using bases like triethylamine or catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions to yield the free aminomethyl derivative.

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Deprotected Aminomethyl Derivative: Resulting from Boc group removal.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Products: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Employed in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.

    Industrial Chemistry: Applied in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate depends on its specific application and the target it interacts with. Generally, the compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity through competitive or non-competitive inhibition.

    Interacting with Biological Pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    3-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine: The deprotected form of the compound.

    Other Boc-Protected Amines: Compounds with similar Boc-protected amino groups but different core structures.

    Tetrahydroimidazo[1,5-A]pyrazine Derivatives: Compounds with various substituents on the tetrahydroimidazo[1,5-A]pyrazine core.

Uniqueness: tert-Butyl ((5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl)carbamate is unique due to its specific combination of a Boc-protected aminomethyl group and the tetrahydroimidazo[1,5-A]pyrazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethyl)carbamate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-8-10-14-7-9-6-13-4-5-16(9)10/h7,13H,4-6,8H2,1-3H3,(H,15,17)

InChI Key

OCCVAEOFLIFBIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C2N1CCNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask was added tert-butyl (7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methylcarbamate (0.500 g, 1.46 mmol, prepared using O from Preparation #S.1 with Boc2O), MeOH (20 mL) and Pd(OH)2 on carbon (20 wt %, 0.255 g, 0.363 mmol). The mixture was evacuated and purged with N2 three times and a H2 balloon was fitted to the flask. The flask was purged with H2 three times and stirred for about 6 h at rt. The mixture was filtered and the solvent was removed under reduced pressure to give tert-butyl (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methylcarbamate (0.40 g, 109%): LC/MS (Table 2, Method e) Rt=1.58 min; MS m/z: 253 (M+H)+.
Name
tert-butyl (7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methylcarbamate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0.255 g
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catalyst
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20 mL
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solvent
Reaction Step Two

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